molecular formula C10H16O4 B7890457 Dimethyl cyclohexane-1,3-dicarboxylate CAS No. 10021-92-8

Dimethyl cyclohexane-1,3-dicarboxylate

Cat. No.: B7890457
CAS No.: 10021-92-8
M. Wt: 200.23 g/mol
InChI Key: BZUOYGUOKMUSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derived from cyclohexane-1,3-dicarboxylic acid and methanol. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclohexane-1,3-dicarboxylate can be synthesized by esterification of cyclohexane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as chlorotrimethylsilane. The process involves dissolving cyclohexane-1,3-dicarboxylic acid in methanol, adding chlorotrimethylsilane, and allowing the reaction to proceed at room temperature for several days. The product is then purified by washing with dichloromethane and drying .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexane-1,3-dicarboxylic acid.

    Reduction: It can be reduced to form cyclohexane-1,3-dimethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon or nickel is common.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Cyclohexane-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl cyclohexane-1,3-dicarboxylate is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dimethyl cyclohexane-1,4-dicarboxylate: Similar in structure but with ester groups at the 1,4-positions.

    Dimethyl terephthalate: An aromatic diester with ester groups on a benzene ring.

    Dimethyl adipate: A linear diester with ester groups on a six-carbon chain.

Uniqueness

Dimethyl cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to linear or aromatic diesters. This structural difference affects its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

dimethyl cyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUOYGUOKMUSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905266
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-82-9, 10021-92-8
Record name cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl cyclohexane-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.